3-Ethyl-3-azabicyclo[3.1.1]heptan-6-amine
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Overview
Description
3-Ethyl-3-azabicyclo[3.1.1]heptan-6-amine is a bicyclic amine compound with a unique structure that makes it an interesting subject for chemical research. This compound is characterized by its bicyclo[3.1.1]heptane core, which is a rigid, three-dimensional structure that can influence its chemical reactivity and interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-azabicyclo[3.1.1]heptan-6-amine typically involves the reduction of nitrile precursors. One common method is the reduction of spirocyclic oxetanyl nitriles using lithium aluminum hydride (LiAlH4) as a reducing agent . This reaction proceeds under mild conditions and yields the desired amine as a free base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-azabicyclo[3.1.1]heptan-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-Ethyl-3-azabicyclo[3.1.1]heptan-6-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful tool for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-azabicyclo[3.1.1]heptan-6-amine involves its interaction with molecular targets in biological systems. The rigid bicyclic structure allows it to fit into specific binding sites on proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptane: Shares the bicyclic core but lacks the ethyl group.
6-Azabicyclo[3.1.1]heptane: Another similar compound with slight structural variations.
8-Azabicyclo[3.2.1]octane: A larger bicyclic compound with different ring sizes.
Uniqueness
3-Ethyl-3-azabicyclo[3.1.1]heptan-6-amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological interactions. This structural feature can make it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
1240527-81-4 |
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Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
3-ethyl-3-azabicyclo[3.1.1]heptan-6-amine |
InChI |
InChI=1S/C8H16N2/c1-2-10-4-6-3-7(5-10)8(6)9/h6-8H,2-5,9H2,1H3 |
InChI Key |
XXPXFCKDCSUTOC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2CC(C1)C2N |
Origin of Product |
United States |
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